An In-depth Technical Guide to Di(2-ethylhexyl) azelate-d14
An In-depth Technical Guide to Di(2-ethylhexyl) azelate-d14
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Di(2-ethylhexyl) azelate-d14, a deuterated internal standard crucial for the quantitative analysis of its non-labeled counterpart, Di(2-ethylhexyl) azelate (DOZ). The information presented herein is intended to support research and analytical applications.
Chemical Identity and Physicochemical Properties
Di(2-ethylhexyl) azelate-d14 is a stable, isotopically labeled form of Di(2-ethylhexyl) azelate, a widely used plasticizer. The "-d14" designation indicates that fourteen hydrogen atoms on the two 2-ethylhexyl chains have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to the parent compound but has a higher molecular weight, making it an ideal internal standard for mass spectrometry-based analytical methods.
Table 1: Physicochemical Properties of Di(2-ethylhexyl) azelate-d14
| Property | Value |
| Chemical Name | Di(2-ethylhexyl-3,3,4,5,6,7,7-d7) azelate |
| Synonyms | DOZ-d14 |
| Molecular Formula | C₂₅H₃₄D₁₄O₄ |
| Molecular Weight | 428.73 g/mol |
| CAS Number | 1007205-09-5 |
| Appearance | Colorless to Light Yellow Oil |
| Purity | Typically ≥98% |
| Isotopic Purity | Deuterium incorporation typically ≥99% |
| Solubility | Soluble in organic solvents such as methanol, acetonitrile (B52724), and dichloromethane. |
Primary Application: Internal Standard for Quantitative Analysis
The principal application of Di(2-ethylhexyl) azelate-d14 is as an internal standard in isotope dilution mass spectrometry (IDMS). This technique is the gold standard for quantitative analysis due to its high precision and accuracy.
Logical Framework for Isotope Dilution Mass Spectrometry
Caption: Logical workflow of isotope dilution analysis using an internal standard.
By adding a known quantity of DOZ-d14 to a sample, any loss of the target analyte (DOZ) during sample preparation and analysis can be accurately corrected. This is because the deuterated standard has nearly identical chemical and physical properties to the analyte, ensuring they behave similarly throughout the experimental process.
Experimental Protocols: Quantification in Biological Matrices
The following is a representative protocol for the quantification of Di(2-ethylhexyl) azelate in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
3.1 Materials and Reagents
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Di(2-ethylhexyl) azelate (analytical standard)
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Di(2-ethylhexyl) azelate-d14 (internal standard)
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LC-MS grade methanol, acetonitrile, and water
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Formic acid
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Human serum samples
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96-well protein precipitation plate
3.2 Sample Preparation
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Spiking: To 100 µL of serum in a 96-well plate, add 10 µL of the Di(2-ethylhexyl) azelate-d14 internal standard solution (e.g., 50 ng/mL in methanol).
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Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to each well.
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Mixing: Mix thoroughly on a plate shaker for 10 minutes.
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Centrifugation: Centrifuge the plate at 4000 x g for 15 minutes at 4°C.
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Supernatant Transfer: Carefully transfer 200 µL of the supernatant to a clean 96-well plate for analysis.
3.3 LC-MS/MS Instrumentation and Conditions
Table 2: Example LC-MS/MS Parameters
| Parameter | Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 70% B, increase to 98% B over 5 min, hold for 2 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | DOZ: Precursor ion → Product ion (e.g., m/z 413.4 → 113.1) DOZ-d14: Precursor ion → Product ion (e.g., m/z 427.4 → 113.1) |
| Collision Energy | Optimized for each transition |
Experimental Workflow Diagram
Caption: Step-by-step workflow for serum sample preparation and analysis.
Metabolic Pathway Considerations
While Di(2-ethylhexyl) azelate-d14 is an analytical tool, understanding the metabolic fate of the parent compound is essential for interpreting biomonitoring data. The primary metabolic pathway for DOZ involves enzymatic hydrolysis of the ester bonds.
Metabolic Hydrolysis of Di(2-ethylhexyl) azelate
Caption: Simplified metabolic pathway of DOZ via ester hydrolysis.
The hydrolysis of DOZ yields mono(2-ethylhexyl) azelate (MEAZ) and 2-ethylhexanol (2-EH). Further hydrolysis of MEAZ produces azelaic acid. These metabolites can then undergo further phase II metabolism (e.g., glucuronidation) before excretion. Quantitative methods may target both the parent compound and its primary metabolites to assess exposure.
Conclusion
Di(2-ethylhexyl) azelate-d14 is an indispensable tool for the accurate quantification of the plasticizer DOZ in complex matrices. Its use in isotope dilution mass spectrometry provides the high level of analytical confidence required in clinical research, environmental monitoring, and regulatory compliance. The protocols and data presented in this guide offer a foundational framework for the application of this critical internal standard.
